Cyp1B1-IN-3

Description

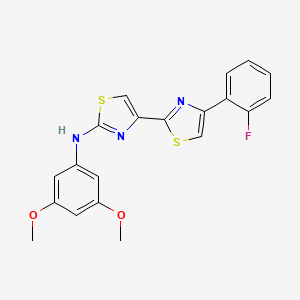

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16FN3O2S2 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C20H16FN3O2S2/c1-25-13-7-12(8-14(9-13)26-2)22-20-24-18(11-28-20)19-23-17(10-27-19)15-5-3-4-6-16(15)21/h3-11H,1-2H3,(H,22,24) |

InChI Key |

XHVXCBIACIZRRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC(=CS2)C3=NC(=CS3)C4=CC=CC=C4F)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the molecular target of Cyp1B1-IN-3?

An In-Depth Technical Guide to the Molecular Target of Selective CYP1B1 Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of selective Cytochrome P450 1B1 (CYP1B1) inhibitors. Due to the absence of publicly available data for a compound specifically named "Cyp1B1-IN-3," this document will focus on a well-characterized and potent selective inhibitor, 2,4,3',5'-Tetramethoxystilbene (TMS) , as a representative example. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other selective CYP1B1 inhibitors.

Core Target: Cytochrome P450 1B1 (CYP1B1)

Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds.[1][2] It is primarily expressed in extrahepatic tissues and is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.[1][3] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it a compelling target for cancer therapy and prevention.[1][3]

Selective inhibitors of CYP1B1 are designed to bind to the enzyme and block its catalytic activity.[1] This inhibition can prevent the activation of procarcinogens and modulate the metabolism of endogenous signaling molecules, thereby impacting cancer cell proliferation and survival. The mechanism of inhibition is often competitive, where the inhibitor vies with the natural substrates for binding to the active site of the enzyme.[1]

Quantitative Data for Selective CYP1B1 Inhibitors

The potency and selectivity of CYP1B1 inhibitors are determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor. Below is a summary of quantitative data for TMS and other notable selective CYP1B1 inhibitors.

| Inhibitor Name | Molecular Target | IC50 Value | Selectivity | Assay Method | Reference |

| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 | 3 nM | ~50-fold vs. CYP1A1, ~520-fold vs. CYP1A2 | EROD Assay | [4] |

| α-Naphthoflavone derivative | CYP1B1 | 0.043 nM | High | Not specified | [3] |

| C9 | CYP1B1 | 2.7 nM | >37037-fold vs. CYP1A1, >7407-fold vs. CYP1A2 | Not specified | [5] |

| Compound 5b | CYP1B1 | 8.7 ± 1.2 nM | High | Not specified | [6][7] |

| Galangin (3,5,7-trihydroxyflavone) | CYP1B1 | 3 nM | Not specified | Not specified | [3] |

| CYP1B1 Ligand 3 (Compound A1) | CYP1B1 | 11.9 nM | Selective | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CYP1B1 inhibition and its downstream cellular effects.

CYP1B1 Enzyme Inhibition Assay (EROD Assay)

This assay measures the catalytic activity of CYP1B1 through the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) to resorufin.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin

-

NADPH regenerating system

-

Test inhibitor (e.g., TMS)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the CYP1B1 enzyme and the NADPH regenerating system in a suitable buffer.

-

Add varying concentrations of the test inhibitor to the wells of the microplate.

-

Initiate the reaction by adding 7-ethoxyresorufin.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the fluorescence of the product, resorufin, using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the effect of CYP1B1 inhibition on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line overexpressing CYP1B1 (e.g., A549/Taxol, PC-3)

-

Cell culture medium and supplements

-

Test inhibitor

-

MTS reagent

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for 24-72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls.

Western Blotting for Signaling Protein Expression

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by CYP1B1 inhibition.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-β-catenin, anti-cyclin D1, anti-CYP1B1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells to extract total proteins and determine protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

CYP1B1 expression is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] Environmental toxins can activate AhR, leading to increased CYP1B1 transcription.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression.

Wnt/β-Catenin Signaling Pathway and CYP1B1 Inhibition

Inhibition of CYP1B1 has been shown to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer.[9]

Caption: Effect of CYP1B1 inhibition on the Wnt/β-catenin signaling pathway.

Experimental Workflow for Evaluating a CYP1B1 Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel selective CYP1B1 inhibitor.

Caption: General experimental workflow for the evaluation of a selective CYP1B1 inhibitor.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Gene - CYP1B1 [maayanlab.cloud]

- 3. mdpi.com [mdpi.com]

- 4. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of highly potent and selective CYP1B1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of Cytochrome P450 1B1 Targeted Molecular Imaging Probes for Colorectal Tumor Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NB-64-90795-10mg | CYP1B1 ligand 3 [65823-65-6] Clinisciences [clinisciences.com]

- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of a Potent and Selective CYP1B1 Inhibitor: A Case Study on Compound B14 (CYP1B1-IN-12)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a wide array of tumors and its role in the metabolism of procarcinogens and anticancer drugs, contributing to therapeutic resistance. The development of selective CYP1B1 inhibitors is a promising strategy to enhance the efficacy of existing chemotherapies. This technical guide details the discovery and development of a highly potent and selective CYP1B1 inhibitor, herein referred to by its designation, Compound B14 (also known as CYP1B1-IN-12). While the specific compound "Cyp1B1-IN-3" was not traceable in public literature, Compound B14 serves as an exemplary case study of modern inhibitor design and evaluation. This document outlines the rational design, synthesis, biological evaluation, and mechanism of action of Compound B14, providing researchers with a comprehensive overview of its preclinical development.

Introduction: The Rationale for Targeting CYP1B1

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] Unlike other CYP isoforms that are primarily expressed in the liver, CYP1B1 is found in extrahepatic tissues and is frequently overexpressed in various human cancers, including breast, prostate, lung, and colon cancer, while having minimal expression in corresponding normal tissues.[2] This differential expression makes CYP1B1 an attractive target for cancer therapy.

CYP1B1 contributes to tumorigenesis through the metabolic activation of procarcinogens. Furthermore, its metabolic activity can lead to the detoxification and inactivation of chemotherapeutic agents, such as taxanes, resulting in acquired drug resistance.[3][4] Consequently, selective inhibition of CYP1B1 is hypothesized to prevent the formation of carcinogenic metabolites and resensitize tumors to conventional anticancer drugs.[1]

Discovery of Compound B14: A Scaffold Hopping Approach

The discovery of Compound B14 originated from a computer-aided drug design strategy.[5] The development process began with the well-known stilbene-type CYP1B1 inhibitor, 2,4,3′,5′-tetramethoxystilbene (TMS).[5] Employing a scaffold hopping strategy, researchers designed a novel series of 28 derivatives with the aim of identifying compounds with improved potency and selectivity.[5] This approach led to the identification of Compound B14 as a lead candidate with superior inhibitory activity against CYP1B1.[5]

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 CYP1B1 protein expression: a novel mechanism of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel selective CYP1B1 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to a Novel Stilbene-Based Inhibitor of Cytochrome P450 1B1 for Reversing Paclitaxel Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel and highly selective inhibitor of cytochrome P450 1B1 (CYP1B1), compound B14. This stilbene derivative demonstrates significant potential in overcoming paclitaxel resistance in non-small cell lung cancer. This document outlines the quantitative data supporting its potency and selectivity, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to Cytochrome P450 1B1

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, colon, lung, and ovarian cancers, while its expression in normal tissues is minimal.[2][3] This tumor-specific expression makes CYP1B1 an attractive target for cancer therapy.[3][4]

The role of CYP1B1 in cancer is multifaceted. It is involved in the metabolic activation of procarcinogens to their carcinogenic forms.[1] Furthermore, its overexpression has been linked to resistance to several anticancer drugs, including docetaxel and paclitaxel, by metabolizing and inactivating these therapeutic agents.[2][3][5] Therefore, the development of potent and selective CYP1B1 inhibitors is a promising strategy to enhance the efficacy of existing chemotherapies and overcome drug resistance.

Compound B14: A Novel Stilbene-Based CYP1B1 Inhibitor

Compound B14 is a novel derivative of 2,4,3',5'-tetramethoxystilbene (TMS), designed through a computer-aided scaffold hopping strategy.[6] It has emerged as a highly potent and selective inhibitor of CYP1B1, showing significant promise in reversing paclitaxel resistance in non-small cell lung cancer cells.[6]

Quantitative Data: Potency and Selectivity

The inhibitory activity of B14 against CYP1B1 and its selectivity over other CYP1 isoforms were determined using an Ethoxyresorufin-O-deethylase (EROD) activity assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, alongside data for the parent compound TMS for comparison.

| Compound | CYP1B1 IC₅₀ (nM) | CYP1A1 IC₅₀ (nM) | CYP1A2 IC₅₀ (µM) | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) | Reference |

| B14 | 6.05 ± 0.74 | >10,000 | >100 | >1600-fold | >16,000-fold | [6] |

| TMS | 6 | 300 | 3 | 50-fold | 500-fold | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of compound B14.

Ethoxyresorufin-O-deethylase (EROD) Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against CYP1 enzymes.

Workflow:

Caption: Workflow for the EROD inhibition assay.

Methodology:

-

Reagents: Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), 7-ethoxyresorufin, and the test compounds (B14, TMS).

-

Procedure:

-

In a 96-well plate, the recombinant enzyme, buffer, and various concentrations of the test compound are mixed.

-

The mixture is pre-incubated at 37°C for 10 minutes.

-

7-Ethoxyresorufin is added to each well.

-

The reaction is initiated by adding the NADPH regenerating system.

-

The plate is incubated at 37°C for 20 minutes.

-

The reaction is terminated by adding acetonitrile.

-

The fluorescence of the product, resorufin, is measured using a microplate reader (excitation: 530 nm, emission: 590 nm).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays in Paclitaxel-Resistant Cells

These assays are used to assess the ability of B14 to restore paclitaxel sensitivity in resistant cancer cells.

Workflow:

Caption: Workflow for cell viability and apoptosis assays.

Methodology:

-

Cell Culture: A549/Tax (paclitaxel-resistant non-small cell lung cancer) cells are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of paclitaxel, B14, or a combination of both.

-

Cell Viability (MTT Assay):

-

After 48-72 hours of treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

-

-

Apoptosis (Annexin V/PI Staining):

-

After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

-

Cell Migration and Invasion Assays

These assays evaluate the effect of B14 on the metastatic potential of cancer cells.

Methodology:

-

Wound Healing Assay (Migration):

-

A confluent monolayer of A549/Tax cells is scratched to create a "wound."

-

Cells are treated with B14.

-

The closure of the wound is monitored and photographed at different time points.

-

-

Transwell Invasion Assay:

-

The upper chamber of a Transwell insert is coated with Matrigel.

-

A549/Tax cells, pre-treated with B14, are seeded in the upper chamber in serum-free media.

-

The lower chamber contains media with a chemoattractant (e.g., FBS).

-

After incubation, non-invading cells are removed from the upper surface of the insert.

-

Invading cells on the lower surface are fixed, stained, and counted.

-

Signaling Pathways Modulated by CYP1B1 Inhibition

CYP1B1 has been shown to influence several oncogenic signaling pathways. Inhibition of CYP1B1 by compounds like B14 can reverse these effects, contributing to the resensitization of cancer cells to chemotherapy.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. CYP1B1 can induce EMT.[8][9] Compound B14 has been shown to effectively inhibit the EMT process in paclitaxel-resistant cells, leading to a reduction in their migration and invasion capabilities.[6]

Modulation of Wnt/β-Catenin and Sp1 Signaling

CYP1B1 can activate the Wnt/β-catenin signaling pathway, a key pathway in cell proliferation and tumorigenesis.[8][10][11] This activation can be mediated by the transcription factor Sp1.[8] By inhibiting CYP1B1, B14 is expected to downregulate this pathway, leading to decreased proliferation and survival of cancer cells.

Signaling Pathway Diagram:

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cytochrome P450 CYP1B1 protein expression: a novel mechanism of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel selective CYP1B1 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 9. portlandpress.com [portlandpress.com]

- 10. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

A Comprehensive Structural Analysis of CYP1B1 and Its Inhibition

Cytochrome P450 1B1 (CYP1B1) is a critical enzyme in human physiology and pathology. As a member of the cytochrome P450 superfamily, it is involved in the metabolism of a wide array of endogenous and xenobiotic compounds.[1] Its overexpression in various cancers has made it a significant target for therapeutic intervention.[1][2] This technical guide provides an in-depth analysis of the structural characteristics of CYP1B1 and the mechanisms of its inhibition, offering insights for researchers, scientists, and drug development professionals.

The Structural Architecture of CYP1B1

The three-dimensional structure of human CYP1B1 reveals a canonical cytochrome P450 fold, characterized by a triangular prism shape with a central heme group. The active site is a narrow, hydrophobic cavity, which dictates the enzyme's substrate specificity.[3] Key structural features include:

-

Heme Prosthetic Group: The iron-containing porphyrin ring is essential for the enzyme's catalytic activity, facilitating the monooxygenation of substrates.

-

Active Site Cavity: The shape and size of the active site are defined by the surrounding helices and loops, particularly the F-G loop and the B-C loop, which have been shown to influence ligand entry and exit.[4][5]

-

Substrate Recognition Sites (SRSs): Specific residues within the active site are crucial for substrate binding and orientation.

The crystal structure of CYP1B1 has been solved in complex with various ligands, providing valuable information on its binding modes. For instance, the structure with α-naphthoflavone (ANF) bound was determined at a resolution of 2.7 Å.[3]

Binding Modes of CYP1B1 Inhibitors

The development of selective CYP1B1 inhibitors is a promising strategy for cancer therapy.[6] Understanding how these inhibitors interact with the enzyme at a molecular level is crucial for designing more potent and specific compounds.

α-Naphthoflavone (ANF): ANF is a well-characterized inhibitor of CYP1B1. X-ray crystallography has shown that ANF binds within the active site cavity, with its planar ring system oriented for π-π stacking interactions with phenylalanine residues, such as Phe231.[3] This binding mode obstructs the access of substrates to the heme iron, thereby inhibiting the enzyme's catalytic activity.

Azide-Containing Inhibitors: A potent and selective azide-containing inhibitor, cis-49a, was developed through the structural evolution of ANF.[6] X-ray crystal structure analysis of the CYP1B1-cis-49a complex revealed a distinct binding mode that explains its high selectivity.[6] The azide group plays a crucial role in the interaction with the enzyme.

Quantitative Analysis of CYP1B1 Inhibition

The potency and selectivity of CYP1B1 inhibitors are determined through various quantitative assays. The data presented below is for a representative azide-containing inhibitor, cis-49a.

| Inhibitor | Target Enzyme | IC50 | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |

| cis-49a | CYP1B1 | >2 times more potent than ANF | 120-fold | 150-fold |

Table 1: Inhibitory potency and selectivity of cis-49a. Data extracted from the PDB entry 6IQ5.[6]

Experimental Protocols

The structural and functional analysis of CYP1B1 and its inhibitors involves a series of sophisticated experimental techniques.

4.1. Protein Expression and Purification

Recombinant human CYP1B1 is typically expressed in Escherichia coli.[6] The protein is then purified using affinity chromatography, often employing a His-tag system.

4.2. X-ray Crystallography

To determine the three-dimensional structure of CYP1B1 in complex with an inhibitor, X-ray crystallography is employed.

-

Crystallization: The purified protein-inhibitor complex is crystallized by vapor diffusion or other methods.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the protein-ligand complex. The model is then refined to fit the experimental data.

The crystal structure of CYP1B1 with an azide-containing inhibitor was solved using this method.[6]

4.3. Enzyme Inhibition Assays

The inhibitory activity of compounds against CYP1B1 is typically measured using a fluorometric assay with a specific substrate, such as 7-ethoxyresorufin. The decrease in product formation in the presence of the inhibitor is used to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to CYP1B1 research.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. Functional and Structural Analyses of CYP1B1 Variants Linked to Congenital and Adult-Onset Glaucoma to Investigate the Molecular Basis of These Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and Structural Analyses of CYP1B1 Variants Linked to Congenital and Adult-Onset Glaucoma to Investigate the Molecular Basis of These Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the In Vitro Evaluation of a Novel CYP1B1 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize a novel inhibitor of Cytochrome P450 1B1 (CYP1B1), herein referred to as CYP1B1-IN-3. This document outlines detailed experimental protocols, data presentation standards, and visual representations of key pathways and workflows to facilitate a thorough preclinical assessment.

Introduction to CYP1B1 as a Therapeutic Target

Cytochrome P450 1B1 (CYP1B1) is a heme-thiolate monooxygenase involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[1][2][3] Notably, CYP1B1 is overexpressed in a variety of human cancers, such as those of the breast, prostate, colon, and ovaries, while its expression in normal tissues is comparatively low.[1][2][4] This differential expression makes CYP1B1 an attractive target for the development of selective anticancer therapies.[1][2] Inhibitors of CYP1B1 can prevent the metabolic activation of procarcinogens and may enhance the efficacy of existing chemotherapeutic agents.[1][2]

The primary mechanism of action for CYP1B1 inhibitors involves binding to the enzyme to block its catalytic activity.[1] This can occur through competitive, non-competitive, or mechanism-based inhibition.[1] A thorough in vitro evaluation is critical to determine the potency, selectivity, and mechanism of action of novel inhibitors like this compound.

Quantitative Data Summary

The following tables summarize key quantitative data that should be obtained during the in vitro evaluation of this compound.

Table 1: Enzymatic Inhibition Profile

| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Ki (nM) |

| This compound | Human CYP1B1 | 50 | Competitive | 25 |

| Human CYP1A1 | >10,000 | - | - | |

| Human CYP1A2 | >10,000 | - | - |

Table 2: Cell-Based Assay Results

| Cell Line | Treatment | Cell Viability (IC50, µM) | Apoptosis Induction (Fold Change) |

| MCF-7 | This compound | 5 | 4.5 |

| PC-3 | This compound | 10 | 3.8 |

| HFF-1 | This compound | >100 | 1.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Recombinant Human CYP1B1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CYP1B1 enzyme.

-

Materials:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system

-

Fluorogenic substrate (e.g., 7-ethoxyresorufin)

-

This compound

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CYP1B1 enzyme, NADPH regenerating system, and the this compound dilutions.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of metabolism for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3.2. Cell Viability Assay (MTS Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer and normal cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3) and a normal cell line (e.g., HFF-1)

-

Cell culture medium and supplements

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Absorbance plate reader

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.[5]

-

3.3. Apoptosis Assay (Caspase-Glo 3/7 Assay)

-

Objective: To determine if the observed cytotoxicity of this compound is mediated by the induction of apoptosis.

-

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-Glo 3/7 reagent

-

96-well cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed cells in 96-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Add the Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1 hour.

-

Measure the luminescence using a luminometer.

-

Calculate the fold change in caspase activity relative to untreated control cells.

-

Visualizations: Pathways and Workflows

4.1. Experimental Workflow

Caption: Workflow for the in vitro evaluation of a novel CYP1B1 inhibitor.

4.2. CYP1B1-Mediated Procarcinogen Activation and Estrogen Metabolism

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 5. CYP1B1 promotes tumorigenesis via altered expression of CDC20 and DAPK1 genes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Selectivity of CYP1B1 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity profile of cytochrome P450 1B1 (CYP1B1) inhibitors, utilizing a representative potent inhibitor as a case study due to the absence of publicly available data for a specific compound designated "Cyp1B1-IN-3". This document will delve into quantitative inhibitory data, comprehensive experimental methodologies for determining selectivity, and the signaling pathways influenced by CYP1B1, offering a valuable resource for researchers in pharmacology and drug discovery.

Quantitative Selectivity Profile of a Representative CYP1B1 Inhibitor

To illustrate the selective inhibition of CYP1B1, we will use 2,4,2',6'-Tetramethoxystilbene (2,4,2',6'-TMS) as a representative example of a potent and selective CYP1B1 inhibitor. The following table summarizes its inhibitory activity (IC50 values) against CYP1B1 and other closely related CYP1A subfamily enzymes.

| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |

| CYP1B1 | 2 | - | - |

| CYP1A1 | 350 | 175-fold | - |

| CYP1A2 | 170 | - | 85-fold |

Data sourced from studies on potent and selective inhibitors of P450 1B1[1].

This significant difference in IC50 values highlights the high selectivity of 2,4,2',6'-TMS for CYP1B1 over other CYP1A isoforms[1]. Such selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes off-target effects that could arise from the inhibition of other CYP enzymes involved in the metabolism of various xenobiotics and endogenous compounds[2][3].

Experimental Protocol: Fluorometric CYP Inhibition Assay

The following is a detailed methodology for a high-throughput fluorometric assay to determine the IC50 values of a test compound against various CYP isoforms. This method is widely used in early drug discovery for its speed and cost-effectiveness[4].

Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC50) of specific CYP isoforms.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Fluorogenic probe substrates specific for each CYP isoform

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer

-

Test compound and reference inhibitors

-

96-well microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the CYP enzymes, fluorogenic substrates, and NADPH-generating system in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, perform serial dilutions of the test compound to create a range of concentrations.

-

Add the recombinant CYP enzyme to each well containing the test compound.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system.

-

-

Incubation:

-

Incubate the microplate at 37°C for a predetermined period, ensuring the reaction proceeds under linear conditions.

-

-

Fluorescence Measurement:

-

Stop the reaction (e.g., by adding a suitable stop solution).

-

Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

-

-

Data Analysis:

-

Subtract the background fluorescence from the readings.

-

Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of CYP1B1, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining CYP inhibition IC50 values.

CYP1B1 is implicated in several signaling pathways relevant to cancer and other diseases. The following diagrams illustrate its role in the Wnt/β-catenin and p38 MAP kinase pathways.

Caption: CYP1B1-mediated activation of the Wnt/β-catenin signaling pathway.[5]

Caption: Upregulation of CYP1B1 expression via the p38 MAP kinase pathway.[6]

This guide provides a framework for understanding and assessing the selectivity of CYP1B1 inhibitors. The provided experimental protocol and pathway diagrams serve as foundational tools for researchers engaged in the development of novel therapeutics targeting CYP1B1.

References

- 1. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Expression of Genes CYP1A1, CYP1B1, and CYP2J3 in Distinct Regions of the Heart and Its Possible Contribution to the Development of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Pharmacophore of CYP1B1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacophoric features essential for the potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1), a critical enzyme implicated in cancer progression and drug resistance. By understanding the core structural requirements for inhibitor binding, researchers can accelerate the design and development of novel therapeutics targeting CYP1B1.

Introduction to CYP1B1 and its Role in Disease

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are primarily involved in the metabolism of a wide array of endogenous and exogenous compounds.[1] Unlike many other CYPs, CYP1B1 is predominantly expressed in extrahepatic tissues and is notably overexpressed in a variety of tumors, including breast, prostate, and lung cancers.[2][3] This overexpression is linked to the metabolic activation of procarcinogens and the development of resistance to chemotherapeutic agents, making CYP1B1 a compelling target for anticancer drug development.[2][4]

The Pharmacophore Concept in CYP1B1 Inhibitor Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For CYP1B1 inhibitors, the pharmacophore defines the key molecular features that enable high-affinity binding to the enzyme's active site, leading to the blockade of its catalytic function. The development of selective inhibitors is a significant challenge due to the structural similarity among CYP1 family members, particularly CYP1A1 and CYP1A2.[5][6]

Based on extensive structure-activity relationship (SAR) studies of various chemical scaffolds, a generalized pharmacophore for selective CYP1B1 inhibitors has emerged. The key features include:

-

A planar, polycyclic aromatic system: This core structure often consists of fused or linked aromatic rings that engage in π-π stacking and hydrophobic interactions within the active site of CYP1B1.[2][5]

-

Hydrogen bond donors and acceptors: Strategically positioned functional groups capable of forming hydrogen bonds with key amino acid residues in the active site are crucial for anchoring the inhibitor and enhancing binding affinity.

-

A specific substitution pattern: The nature and position of substituents on the aromatic core are critical for achieving high selectivity for CYP1B1 over other CYP isoforms. For instance, specific methoxy substitutions on stilbene-based inhibitors have been shown to confer significant selectivity.[5]

-

Optimal size and shape: The overall molecular dimensions must be complementary to the CYP1B1 active site cavity to ensure a snug fit and effective inhibition.

Quantitative Analysis of CYP1B1 Inhibitors

The potency and selectivity of CYP1B1 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the inhibitory activities of representative selective CYP1B1 inhibitors from various chemical classes.

| Compound Class | Representative Inhibitor | CYP1B1 IC50 (nM) | Selectivity over CYP1A1 | Selectivity over CYP1A2 | Reference |

| Stilbenoids | 2,4,2',6'-Tetramethoxystilbene | 2 | 175-fold | 85-fold | [5] |

| Stilbenoids | C9 | 2.7 | >37037-fold | >7407-fold | [6] |

| Flavonoids | Galangin (3,5,7-trihydroxyflavone) | 3 | - | - | [2] |

| Diarylthiazoles | Compound 15 | picomolar range | >19,000-fold | - | [4][7] |

| Naphthoflavones | α-Naphthoflavone derivative | 0.043 | - | - | [2] |

| Estrane-based | 2-(4-Fluorophenyl)-E2 | 240 | - | - | [2] |

Experimental Protocols for Characterizing CYP1B1 Inhibitors

The evaluation of novel CYP1B1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Recombinant CYP Enzyme Inhibition Assay (EROD Assay)

This is a widely used method to assess the inhibitory activity of compounds against CYP1A1 and CYP1B1.

-

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin (a fluorogenic substrate) by recombinant human CYP1B1 or CYP1A1 enzymes, leading to the formation of the fluorescent product resorufin. The inhibitory effect of a test compound is determined by quantifying the reduction in resorufin formation.

-

Methodology:

-

Recombinant human CYP1B1 and CYP1A1 enzymes are incubated with a NADPH-generating system.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of 7-ethoxyresorufin.

-

After a defined incubation period, the reaction is terminated.

-

The fluorescence of the resorufin product is measured using a fluorescence plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based CYP1B1 Inhibition Assay

This assay evaluates the inhibitory activity of compounds in a more physiologically relevant cellular context.

-

Principle: Cancer cell lines that overexpress CYP1B1 (e.g., paclitaxel-resistant A549/Tax cells) are used to assess the ability of a compound to inhibit CYP1B1 activity within the cell.

-

Methodology:

-

CYP1B1-overexpressing cells are seeded in microplates.

-

The cells are treated with the test compound at various concentrations.

-

A CYP1B1 substrate (e.g., a pro-drug that is activated by CYP1B1 or a fluorogenic probe) is added to the cells.

-

The metabolic product is quantified using appropriate analytical methods (e.g., luminescence, fluorescence, or LC-MS).

-

The effect of the inhibitor on cell viability or downstream signaling pathways can also be assessed.

-

Molecular Docking and Dynamics Simulations

Computational methods are employed to predict the binding mode of inhibitors within the CYP1B1 active site and to understand the molecular basis of their activity and selectivity.

-

Principle: These in silico techniques use the three-dimensional structure of the CYP1B1 enzyme to model the interactions with potential inhibitors.

-

Methodology:

-

The crystal structure of human CYP1B1 is obtained from the Protein Data Bank.

-

The three-dimensional structure of the inhibitor is generated and optimized.

-

Molecular docking simulations are performed to predict the most favorable binding pose of the inhibitor in the active site.

-

Molecular dynamics simulations are then used to assess the stability of the inhibitor-enzyme complex over time and to analyze the key interactions.[6]

-

Signaling Pathways and Experimental Workflows

The development and evaluation of CYP1B1 inhibitors follow a logical workflow, and their mechanism of action often involves the modulation of key cancer-related signaling pathways.

Caption: A typical workflow for the discovery and development of selective CYP1B1 inhibitors.

CYP1B1 has been shown to influence several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Inhibition of CYP1B1 can, therefore, have significant anti-cancer effects by modulating these pathways.

Caption: Key signaling pathways influenced by CYP1B1 activity in cancer cells.

One of the key pathways affected by CYP1B1 is the Wnt/β-catenin signaling pathway.[8][9] CYP1B1 can induce the generation of reactive oxygen species (ROS), which in turn can activate Wnt/β-catenin signaling, promoting cell proliferation and survival.[8] Furthermore, CYP1B1 has been implicated in promoting the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion, leading to metastasis.[8][10] By inhibiting CYP1B1, it is possible to suppress these oncogenic signaling cascades.

Conclusion

The development of potent and selective CYP1B1 inhibitors holds significant promise for the treatment of various cancers. A thorough understanding of the pharmacophoric features required for effective inhibition is paramount for the rational design of novel drug candidates. The integration of computational modeling with robust in vitro and cell-based assays provides a powerful platform for the discovery and optimization of next-generation CYP1B1-targeted therapies. This guide has outlined the core principles and methodologies that underpin this exciting area of drug discovery, providing a solid foundation for researchers dedicated to advancing cancer treatment.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of highly potent and selective CYP1B1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 10. Discovery of novel selective CYP1B1 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early ADME Properties of a Representative CYP1B1 Inhibitor: A Technical Guide

Disclaimer: As of the latest available data, there is no publicly accessible information on a specific molecule designated "Cyp1B1-IN-3." Therefore, this technical guide provides a comprehensive overview of the anticipated early Absorption, Distribution, Metabolism, and Excretion (ADME) properties and evaluation methodologies for a representative, hypothetical small molecule inhibitor of Cytochrome P450 1B1 (CYP1B1). The data presented is illustrative and based on typical characteristics of drug-like molecules targeting the CYP family.

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] Unlike many other CYPs which are primarily found in the liver, CYP1B1 is expressed in extrahepatic tissues and is often overexpressed in a variety of tumors.[2] This differential expression makes it an attractive target for the development of anti-cancer therapeutics. Early assessment of ADME properties is critical in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition.[3][4] This guide outlines the key in vitro ADME assays and expected outcomes for a representative CYP1B1 inhibitor.

Core ADME Properties: Data Summary

The following tables summarize hypothetical but representative in vitro ADME data for a lead candidate CYP1B1 inhibitor.

Table 1: Physicochemical and Solubility Properties

| Parameter | Value | Method |

| Molecular Weight | < 500 g/mol | LC-MS |

| logP | 2-3 | Shake-flask method |

| pKa | 6.8 (basic) | Potentiometric titration |

| Kinetic Solubility (pH 7.4) | > 100 µM | Nephelometry |

| Thermodynamic Solubility | 75 µM | Shake-flask method |

Table 2: Permeability and Efflux

| Assay | Cell Line | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |

| PAMPA | N/A | 15 | N/A |

| Caco-2 | Human colon adenocarcinoma | 12 | 1.2 |

| MDCK-MDR1 | Madin-Darby canine kidney cells expressing human MDR1 | 8 | 3.5 |

Table 3: Metabolic Stability

| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Liver Microsomes | Human | 25 | > 60 |

| Liver Microsomes | Mouse | 45 | 45 |

| Hepatocytes | Human | 15 | > 90 |

Table 4: Plasma Protein Binding

| Species | % Bound | Method |

| Human | 95.2 | Equilibrium Dialysis |

| Mouse | 92.8 | Equilibrium Dialysis |

Table 5: Cytochrome P450 Inhibition

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | 25 |

| CYP3A4 | > 50 |

Experimental Protocols

Solubility Assays

-

Kinetic Solubility: A concentrated DMSO stock solution of the compound is diluted into a phosphate-buffered saline (PBS) at pH 7.4. The solution is shaken for 2 hours, and the presence of precipitate is measured by nephelometry.

-

Thermodynamic Solubility: An excess amount of solid compound is added to PBS at pH 7.4. The suspension is shaken for 24 hours to reach equilibrium. The suspension is then filtered, and the concentration of the compound in the supernatant is determined by LC-MS/MS.

Permeability Assays

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A lipid-infused artificial membrane is used to separate a donor and an acceptor compartment. The compound is added to the donor compartment, and after an incubation period, the concentration in the acceptor compartment is measured to determine its passive diffusion.

-

Caco-2 Permeability Assay: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. The compound is added to either the apical (A) or basolateral (B) side. The amount of compound that crosses the monolayer to the other side is measured over time to determine the apparent permeability (Papp) in both directions (A→B and B→A). The efflux ratio is calculated to assess the potential for active transport.

Metabolic Stability Assays

-

Liver Microsomal Stability: The compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes, and the cofactor NADPH to initiate the metabolic process. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to calculate the intrinsic clearance and half-life.

-

Hepatocyte Stability: The compound is incubated with cryopreserved hepatocytes. This assay provides a more complete picture of metabolic stability as it includes both Phase I and Phase II metabolic enzymes. The analysis of compound depletion over time is similar to the microsomal stability assay.

Plasma Protein Binding

-

Equilibrium Dialysis: A semi-permeable membrane separates a compartment containing the compound in plasma from a compartment with buffer. The system is allowed to reach equilibrium, and the concentrations of the compound in both compartments are measured. The percentage of the compound bound to plasma proteins is then calculated.

CYP Inhibition Assay

-

The inhibitory effect of the compound on the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is assessed using human liver microsomes. A specific substrate for each isoform is incubated with the microsomes in the presence of varying concentrations of the test compound. The formation of the metabolite is measured, and the IC₅₀ value is determined.

Visualizations

Signaling Pathways Involving CYP1B1

Caption: CYP1B1 signaling pathways.

Experimental Workflow for Early ADME Assessment

Caption: Early ADME experimental workflow.

References

Exploratory Studies on Cyp1B1-IN-3 in Glaucoma Models: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational science and preclinical data relevant to the exploration of CYP1B1 inhibitors, with a conceptual focus on a theoretical compound, "Cyp1B1-IN-3," in the context of glaucoma models. Due to the absence of publicly available data on a specific molecule designated "this compound," this document synthesizes the extensive body of research on the role of Cytochrome P450 1B1 (CYP1B1) in glaucoma pathogenesis to establish the scientific premise and guide potential exploratory studies.

The Rationale for CYP1B1 Inhibition in Glaucoma

Mutations in the CYP1B1 gene are a primary cause of primary congenital glaucoma (PCG) and have been implicated in other forms of glaucoma.[1][2][3] CYP1B1 is an enzyme expressed in several ocular tissues, including the trabecular meshwork (TM), which is critical for regulating intraocular pressure (IOP).[3] A growing body of evidence from preclinical studies, particularly those using Cyp1b1-deficient mouse models, points to a crucial role for this enzyme in maintaining the health and function of the TM.

The prevailing hypothesis is that CYP1B1 plays a significant role in mitigating oxidative stress within the TM.[2][4] The loss of CYP1B1 function leads to an increase in reactive oxygen species, which in turn contributes to the degeneration of the TM, impairs aqueous humor outflow, and leads to elevated IOP—a key risk factor for the progressive optic neuropathy characteristic of glaucoma.[2] This pathomechanism provides a strong basis for investigating selective CYP1B1 inhibitors as a targeted therapeutic strategy for glaucoma.

Quantitative Data from Preclinical Glaucoma Models

While specific data for "this compound" is not available, the following table summarizes key findings from Cyp1b1 knockout (KO) mouse models, which represent the baseline against which a pharmacological inhibitor would be evaluated.

| Parameter | Wild-Type (WT) Mice | Cyp1b1 Knockout (KO) Mice | Key Implications for Inhibitor Studies | Reference |

| Intraocular Pressure (IOP) | Normal, stable | Significantly elevated | A successful inhibitor should lower IOP in models with elevated pressure. | [5] |

| Trabecular Meshwork (TM) Morphology | Normal cellularity and extracellular matrix | Abnormal development and signs of degeneration | An inhibitor could potentially protect the TM from further damage. | [5] |

| Aqueous Humor Outflow Facility | Normal | Reduced | The primary endpoint for an inhibitor would be to improve outflow facility. | [5] |

| Oxidative Stress Markers in TM | Baseline levels | Increased | An inhibitor's mechanism of action could be confirmed by a reduction in these markers. | [2] |

| Retinal Ganglion Cell (RGC) Survival | Normal | May show increased vulnerability to pressure-induced damage | Neuroprotective effects of an inhibitor would be a critical secondary endpoint. | [6] |

Key Signaling Pathways and Experimental Workflows

The development of a CYP1B1 inhibitor for glaucoma would involve the elucidation of its effects on key signaling pathways and a structured preclinical testing workflow.

Hypothesized CYP1B1 Signaling Pathway in the Trabecular Meshwork

The following diagram illustrates the proposed role of CYP1B1 in maintaining TM health and how its inhibition or mutation can lead to glaucomatous pathology.

Caption: CYP1B1's role in TM health and the pathological cascade following its dysfunction.

Preclinical Experimental Workflow for a CYP1B1 Inhibitor

A logical progression of experiments is necessary to validate a novel CYP1B1 inhibitor for glaucoma.

Caption: A structured workflow for the preclinical assessment of a CYP1B1 inhibitor.

Experimental Protocols for Core Glaucoma Studies

The following are standardized methodologies crucial for the evaluation of a compound like "this compound" in glaucoma models.

In Vivo Microbead Occlusion Model of Ocular Hypertension

-

Objective: To induce elevated IOP in animal models to mimic a key aspect of glaucoma.

-

Methodology:

-

Animals (typically mice or rats) are anesthetized.

-

A sterile suspension of microbeads (e.g., polystyrene) is injected into the anterior chamber of the eye.

-

The microbeads obstruct the TM, leading to reduced aqueous humor outflow and a subsequent increase in IOP.

-

IOP is monitored over time using rebound tonometry.

-

This model allows for the evaluation of the IOP-lowering efficacy of test compounds.

-

Histological Evaluation of the Optic Nerve

-

Objective: To assess the extent of neurodegeneration in the optic nerve.

-

Methodology:

-

Following the study period, animals are euthanized, and the optic nerves are dissected.

-

The nerves are fixed, processed, and embedded in resin.

-

Cross-sections of the optic nerve are stained (e.g., with paraphenylenediamine - PPD) to visualize myelinated axons.

-

The number of healthy and degenerating axons is quantified using microscopy and image analysis software.

-

This provides a direct measure of the neuroprotective effects of the therapeutic intervention.

-

Measurement of Aqueous Humor Outflow Facility

-

Objective: To directly measure the rate of fluid drainage from the anterior chamber.

-

Methodology:

-

This is a terminal procedure performed on enucleated eyes or in anesthetized animals.

-

Two cannulas are inserted into the anterior chamber: one connected to a pressure transducer and the other to a perfusion system.

-

The pressure is stabilized at a baseline, and then stepped up to a higher pressure.

-

The flow rate required to maintain the higher pressure is measured.

-

Outflow facility is calculated based on the change in flow rate and the change in pressure (Goldmann equation).

-

Future Directions and Conclusion

The strong genetic and preclinical evidence linking CYP1B1 to glaucoma provides a compelling rationale for the development of targeted inhibitors. While "this compound" remains a conceptual placeholder, any real-world candidate would need to be rigorously evaluated using the models and protocols outlined in this guide. Key future research will involve not only demonstrating IOP reduction but also confirming target engagement in the TM, showing a reduction in oxidative stress, and ultimately, demonstrating neuroprotection of the retinal ganglion cells and optic nerve. The identification of the specific endogenous substrates of CYP1B1 in the eye will be a critical step in further refining this therapeutic approach.[4]

References

- 1. CYP1B1 gene: Implications in glaucoma and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 1B1 and Primary Congenital Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary Congenital Glaucoma and the Involvement of CYP1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into CYP1B1-Related Ocular Diseases Through Genetics and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of CYP1B1 in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Absence of Cytochrome P450-1b1 Increases Susceptibility of Pressure-Induced Axonopathy in the Murine Retinal Projection [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Cyp1B1 Inhibitors

Disclaimer: No specific in vivo dosage information for Cyp1B1-IN-3 is publicly available. The following application notes and protocols are based on data from in vivo studies of other selective Cyp1B1 inhibitors, such as 2,3',4,5'-tetramethoxystilbene (TMS) and α-naphthoflavone. These examples are intended to provide a representative framework for researchers and drug development professionals.

Introduction

Cytochrome P450 1B1 (Cyp1B1) is a member of the cytochrome P450 superfamily of enzymes. It is primarily expressed in extrahepatic tissues and is overexpressed in a wide range of human tumors, playing a significant role in the metabolic activation of procarcinogens.[1] Inhibition of Cyp1B1 is a promising therapeutic strategy in cancer and other diseases. This document provides a summary of in vivo dosage information for select Cyp1B1 inhibitors and general protocols for conducting in vivo studies.

Quantitative Data Summary

The following tables summarize in vivo dosage and administration data for representative Cyp1B1 inhibitors from published studies.

Table 1: In Vivo Dosages of 2,3',4,5'-tetramethoxystilbene (TMS) and its Metabolite

| Compound | Animal Model | Dosage | Administration Route | Study Duration | Reference |

| 2,3',4,5'-tetramethoxystilbene (TMS) | Mice | 240 mg/kg | Intragastric | Single dose (pharmacokinetic study) | [2] |

| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | Mice (xenograft model) | 40 mg/kg | Not specified | Three times a week | [3] |

Table 2: In Vivo Dosages of Naphthoflavone Derivatives

| Compound | Animal Model | Dosage | Administration Route | Study Duration | Reference |

| α-naphthoflavone | Rats | 0.1-80 mg/kg | Intraperitoneal | Daily for 12 days | [4] |

| β-naphthoflavone | Mice | 150 mg/kg | Not specified | 48 hours before carcinogen treatment | [5] |

Experimental Protocols

The following are generalized protocols for in vivo studies of Cyp1B1 inhibitors based on common practices in the field. It is crucial to optimize these protocols for the specific inhibitor and animal model being used.

Animal Models

The choice of animal model is critical and depends on the research question. Common models for studying Cyp1B1 inhibition include:

-

Rodents (Mice and Rats): Widely used for pharmacokinetic, toxicity, and efficacy studies.[2][4][5] Specific strains may be chosen based on their genetic background or susceptibility to certain diseases.

-

Xenograft Models: Nude mice are often used to host human tumor xenografts to evaluate the anti-cancer efficacy of Cyp1B1 inhibitors.[1]

Formulation of Cyp1B1 Inhibitors for In Vivo Administration

The formulation method will depend on the physicochemical properties of the inhibitor and the chosen route of administration.

Protocol for Intraperitoneal (IP) Injection:

-

Solubilization: For poorly water-soluble compounds like α-naphthoflavone, a co-solvent system is often necessary. A common approach involves dissolving the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) first.

-

Vehicle Preparation: The DMSO solution is then typically diluted with a biocompatible vehicle such as corn oil or a mixture of polyethylene glycol (PEG) and saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

-

Administration: The formulated inhibitor is administered via intraperitoneal injection using an appropriate needle size for the animal model.

Protocol for Intragastric (Oral) Gavage:

-

Suspension/Solution Preparation: The inhibitor can be formulated as a suspension or solution in a suitable vehicle. For suspensions, a suspending agent like carboxymethylcellulose (CMC) may be used to ensure uniform distribution. For solutions, a vehicle in which the compound is sufficiently soluble should be chosen.

-

Administration: The formulation is administered directly into the stomach using a gavage needle.

Dosing Regimen

The dosing regimen, including the dose, frequency, and duration of treatment, should be determined based on preliminary in vitro efficacy and in vivo pharmacokinetic and toxicology studies. The provided tables offer starting points based on existing literature.

Assessment of Efficacy and Toxicity

Efficacy Assessment:

-

Tumor Growth Inhibition: In cancer models, tumor volume is regularly measured.

-

Biomarker Analysis: Changes in the expression or activity of Cyp1B1 and downstream signaling molecules can be assessed in tissue samples.

-

Physiological Measurements: Depending on the disease model, relevant physiological parameters should be monitored.

Toxicity Assessment:

-

Body Weight and Clinical Signs: Animals should be monitored daily for changes in body weight and any signs of toxicity.

-

Hematology and Clinical Chemistry: Blood samples can be collected to assess for any adverse effects on blood cells and organ function.

-

Histopathology: At the end of the study, major organs should be collected for histopathological examination.

Signaling Pathways and Experimental Workflows

Cyp1B1 Signaling Pathways

Cyp1B1 is involved in several signaling pathways, often initiated by the Aryl hydrocarbon Receptor (AhR). Upon ligand binding, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including Cyp1B1, leading to their transcription.[6][7]

// Nodes Ligand [label="Ligand\n(e.g., PAHs, TCDD)", fillcolor="#FBBC05", fontcolor="#202124"]; AhR_Complex [label="AhR-Hsp90 Complex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; AhR_Ligand [label="Activated AhR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ARNT [label="ARNT", fillcolor="#F1F3F4", fontcolor="#202124"]; AhR_ARNT [label="AhR-ARNT\nHeterodimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; XRE [label="XRE", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP1B1_Gene [label="CYP1B1 Gene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP1B1_mRNA [label="CYP1B1 mRNA", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP1B1_Protein [label="CYP1B1 Protein", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Procarcinogen [label="Procarcinogen", fillcolor="#FBBC05", fontcolor="#202124"]; Carcinogen [label="Carcinogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wnt_BetaCatenin [label="Wnt/β-catenin\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> AhR_Complex [label="Binds"]; AhR_Complex -> AhR_Ligand [label="Conformational\nChange"]; AhR_Ligand -> AhR_ARNT [label="Dimerizes with"]; ARNT -> AhR_ARNT; AhR_ARNT -> XRE [label="Binds to"]; XRE -> CYP1B1_Gene [label="Activates"]; CYP1B1_Gene -> CYP1B1_mRNA [label="Transcription"]; CYP1B1_mRNA -> CYP1B1_Protein [label="Translation"]; Procarcinogen -> Carcinogen [label="Metabolized by", arrowhead=open]; CYP1B1_Protein -> Carcinogen [style=dashed]; CYP1B1_Protein -> Wnt_BetaCatenin [label="Activates"]; CYP1B1_Protein -> p38_MAPK [label="Activates"]; Wnt_BetaCatenin -> Cell_Proliferation; p38_MAPK -> Inflammation; } Figure 1: Simplified diagram of the Aryl hydrocarbon Receptor (AhR) signaling pathway leading to Cyp1B1 expression and its downstream effects.

Cyp1B1 has been shown to activate the Wnt/β-catenin and p38 MAP kinase signaling pathways, promoting cell proliferation, metastasis, and inflammation.[8][9][10]

Experimental Workflow

A typical workflow for an in vivo study of a Cyp1B1 inhibitor is outlined below.

// Edges Formulation -> Dosing; Animal_Model -> Dosing; Dosing -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Tissue_Collection; Tissue_Collection -> Biochemical_Assays; Biochemical_Assays -> Data_Interpretation; } Figure 2: General experimental workflow for in vivo evaluation of a Cyp1B1 inhibitor.

References

- 1. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Daily treatment with α-naphthoflavone enhances follicular growth and ovulation rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pretreatment with beta-naphthoflavone on tumorigenesis by N-nitrosoethylurea in five mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyp1B1-IN-3 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] CYP1B1 is of particular interest in drug discovery and development due to its overexpression in a variety of tumors, making it a significant target in cancer research.[1][3] This enzyme is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.[1][4] Inhibitors of CYP1B1, such as the hypothetical compound Cyp1B1-IN-3, are being investigated for their potential as therapeutic agents. High-throughput screening (HTS) assays are essential tools for the rapid identification and characterization of such inhibitors from large compound libraries.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening assays. The information is intended to guide researchers, scientists, and drug development professionals in setting up and performing robust and reliable screens for the discovery of novel CYP1B1 inhibitors.

Mechanism of Action and Signaling Pathways

CYP1B1 is involved in several key signaling pathways. Its expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2] Upon binding to a ligand, such as a polycyclic aromatic hydrocarbon, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, initiating its transcription.[7][8]

In cancer, CYP1B1 can contribute to tumorigenesis by metabolizing procarcinogens into their active, carcinogenic forms, which can then cause DNA damage.[7] Furthermore, CYP1B1 is involved in estrogen metabolism, converting estradiol to 4-hydroxyestradiol, a metabolite with known carcinogenic properties.[9][10] By inhibiting CYP1B1, compounds like this compound can potentially mitigate these pro-carcinogenic activities.[1]

Below is a diagram illustrating the Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression.

Figure 1: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 expression and inhibition by this compound.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for this compound in a typical high-throughput screening assay. These tables are provided as a template for researchers to populate with their own experimental data.

Table 1: Inhibitory Activity of this compound

| Compound | IC50 (nM) | Assay Type | Substrate |

| This compound | 50 | Fluorometric | 7-Ethoxyresorufin |

| Control Inhibitor (TMS) | 3 | Fluorometric | 7-Ethoxyresorufin |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of CYP1B1 by 50%. TMS (2,4,3',5'-tetramethoxystilbene) is a known potent and selective inhibitor of CYP1B1.[11]

Table 2: HTS Assay Performance Metrics

| Parameter | Value | Description |

| Z'-factor | 0.75 | A measure of the statistical effect size and is used as a measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. |

| Signal-to-Background (S/B) | 10 | The ratio of the signal from the uninhibited enzyme to the background signal. |

| Signal-to-Noise (S/N) | 150 | The ratio of the mean signal to its standard deviation. |

Experimental Protocols

This section provides detailed protocols for a fluorometric high-throughput screening assay to identify and characterize inhibitors of CYP1B1, such as this compound. Fluorometric assays are widely used for HTS of cytochrome P450 enzymes due to their sensitivity and compatibility with automated systems.[5][12]

Protocol 1: Fluorometric HTS Assay for CYP1B1 Inhibition

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

7-Ethoxyresorufin (EROD) substrate

-

Resorufin (for standard curve)

-

This compound and other test compounds

-

Potassium phosphate buffer (pH 7.4)

-

384-well black, flat-bottom plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence detection capabilities (Excitation: ~530 nm, Emission: ~590 nm)

Experimental Workflow Diagram:

Figure 2: High-throughput screening workflow for CYP1B1 inhibition assay.

Assay Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and control compounds in an appropriate solvent (e.g., DMSO).

-

Using an automated liquid handler or multichannel pipette, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

-

Include wells for positive control (no inhibitor) and negative control (no enzyme or potent inhibitor).

-

-

Enzyme Addition:

-

Prepare a solution of recombinant human CYP1B1 enzyme in potassium phosphate buffer. The final concentration should be empirically determined to yield a robust signal.

-

Add 25 µL of the enzyme solution to each well containing the test compounds.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitors to interact with the enzyme before the substrate is added.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing the 7-Ethoxyresorufin substrate and the NADPH regenerating system in potassium phosphate buffer. The final concentration of EROD is typically in the low micromolar range.

-

Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination (Optional):

-

The reaction can be stopped by adding a solvent such as acetonitrile. This is often done to stabilize the fluorescent signal.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for resorufin (Ex: ~530 nm, Em: ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the positive control (uninhibited enzyme).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Z'-factor to assess the quality of the assay using the positive and negative controls.

-

Standard Curve for Resorufin:

To quantify the amount of product formed, a standard curve for resorufin should be prepared on the same plate.

-

Prepare serial dilutions of a known concentration of resorufin in the assay buffer.

-

Add the same volume of each dilution to empty wells.

-